molecular formula C4H2F3IN2 B13490201 5-iodo-1-(trifluoromethyl)-1H-imidazole

5-iodo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13490201
M. Wt: 261.97 g/mol
InChI Key: IMFCUXGIUMKBMV-UHFFFAOYSA-N
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Description

5-Iodo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of a suitable imidazole precursor. One common method is the iodination of 1-(trifluoromethyl)-1H-imidazole using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-iodo-1-(trifluoromethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology and Medicine: Its ability to interact with biological targets through halogen bonding and other interactions makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodo-1-(trifluoromethyl)-1H-pyrazole
  • 5-Iodo-1,2,3-triazole derivatives

Comparison: Compared to these similar compounds, 5-iodo-1-(trifluoromethyl)-1H-imidazole exhibits unique reactivity and interaction profiles due to the presence of both the iodine atom and the trifluoromethyl group. These features enhance its utility in various applications, making it a versatile and valuable compound in scientific research and industrial applications .

Biological Activity

5-Iodo-1-(trifluoromethyl)-1H-imidazole is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H3_3F3_3N2_2
  • Molecular Weight : Approximately 215.09 g/mol
  • Appearance : Solid, soluble in organic solvents
  • Key Functional Groups : Iodine atom and trifluoromethyl group attached to the imidazole ring

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the iodine atom enhances its binding affinity to various biological targets, which is pivotal for its antibacterial and antifungal activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. Notably, it has shown efficacy against common pathogens such as:

Microorganism Activity
Escherichia coliEffective inhibition
Staphylococcus aureusActive against methicillin-resistant strains (MRSA)
Candida albicansAntifungal properties

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it effectively inhibits the growth of various fungi, including Candida albicans, which is a common cause of opportunistic infections. The compound's efficacy in these applications suggests potential use in treating fungal infections, especially in immunocompromised patients.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to halted proliferation.
  • Induction of Apoptosis : It triggers programmed cell death pathways in various cancer cell lines.

For instance, studies have shown that derivatives of imidazole compounds can effectively target cancer cells by modulating key signaling pathways involved in tumor growth and survival . Further investigation into the specific molecular targets of this compound is necessary to fully elucidate its anticancer mechanisms.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antibacterial Efficacy Study : A study assessed the compound's effectiveness against MRSA strains and found significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against drug-resistant bacteria .
  • Antifungal Activity Assessment : In vitro tests showed that the compound inhibited the growth of Candida albicans, highlighting its potential role in antifungal therapy.
  • Anticancer Research : A recent investigation into imidazole derivatives revealed that compounds similar to this compound exhibited promising results in inducing apoptosis in breast cancer cells via mitochondrial pathways .

Properties

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

5-iodo-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-9-1-3(10)8/h1-2H

InChI Key

IMFCUXGIUMKBMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)C(F)(F)F)I

Origin of Product

United States

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